(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Antibacterial agents Quinolone synthesis Stereoselective pharmacology

Optically pure (7S) enantiomer with acid-stable Cbz protection. This rigid 5-azaspiro[2.4]heptane scaffold is essential for achieving high antibacterial activity in quinolonecarboxylic acid derivatives—the 7R form or racemate compromises biological results. Cbz orthogonality enables selective deprotection in multi-step peptidomimetic syntheses. Supplied at ≥98% purity with full COA (NMR, HPLC, GC), meeting strict SAR and lead-optimization requirements. Order the defined (S)-enantiomer to ensure reproducible pharmacological profiles.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
CAS No. 2097073-15-7
Cat. No. B6297600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid
CAS2097073-15-7
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1CC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C15H17NO4/c17-13(18)12-8-16(10-15(12)6-7-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)/t12-/m0/s1
InChIKeyBDSWFDHLJMQZQN-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS 2097073-15-7) – Chiral Spirocyclic Amino Acid Building Block for Antibacterial Agent Synthesis


(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS 2097073-15-7) is an optically pure, Cbz‑protected spirocyclic amino acid derivative featuring a rigid 5‑azaspiro[2.4]heptane scaffold . The compound possesses a defined (7S) stereochemistry and carries a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, making it a valuable chiral building block for the synthesis of conformationally constrained peptidomimetics and pharmaceutical intermediates . Its molecular formula is C₁₅H₁₇NO₄ with a molecular weight of 275.30 g/mol .

Why Generic Substitution Fails for (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS 2097073-15-7) in Chiral Drug Synthesis


In‑class 5‑azaspiro[2.4]heptane derivatives cannot be freely interchanged due to critical differences in stereochemistry (7S vs. 7R), protecting group stability (Cbz vs. Boc), and carboxylate position (7‑ vs. 6‑). The 7S enantiomer is explicitly required for optimal antibacterial activity in quinolonecarboxylic acid derivatives, with the 7R form showing inferior performance [1]. Furthermore, the Cbz group imparts orthogonal deprotection chemistry relative to acid‑labile Boc analogues, enabling selective manipulations in complex synthetic sequences [2]. Substituting with a racemate, the wrong enantiomer, or an alternative protecting group can compromise downstream product yield, purity, and ultimately the pharmacological profile of the final drug candidate.

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS 2097073-15-7) – Quantitative Differentiation Evidence vs. Closest Analogs


7S Enantiomer Confers Superior Antibacterial Activity Relative to 7R Form in Quinolonecarboxylic Acid Derivatives

The (S)‑configured spiro center (7S) is essential for achieving high antibacterial potency in quinolonecarboxylic acid derivatives. The cited patent explicitly states that the 7S form provides 'higher antibacterial activity as compared with a 7R form' [1]. This stereochemical requirement mandates the use of the (S)‑enantiomer in any synthesis targeting this pharmacophore.

Antibacterial agents Quinolone synthesis Stereoselective pharmacology

Cbz Protecting Group Enables Orthogonal Deprotection Strategies Not Accessible with Boc‑Protected Analogs

The benzyloxycarbonyl (Cbz) group is stable to acidic conditions but can be cleanly removed by catalytic hydrogenolysis, whereas the tert‑butoxycarbonyl (Boc) group is acid‑labile. This orthogonality allows for sequential deprotection in multi‑step syntheses. In a direct comparative study of N‑protection of a spirocyclic amine, Cbz protection proceeded with 85% isolated yield, while Boc protection gave 90% yield [1]. Although yields are comparable, the choice of protecting group dictates the entire downstream synthetic route.

Protecting group chemistry Solid‑phase peptide synthesis Orthogonal deprotection

Higher Commercial Purity Grade (98%) Relative to the R‑Enantiomer (96%) from a Major Supplier

The (S)‑enantiomer is offered at a standard purity of 98% by multiple vendors (Bidepharm, Leyan), as verified by HPLC and NMR analysis . In contrast, the (R)‑enantiomer is listed at a lower 96% purity from the same major supplier (Sigma‑Aldrich) . While both meet research‑grade specifications, the higher nominal purity of the (S)‑form reduces the burden of additional purification steps and minimizes the risk of impurity‑related side reactions in sensitive downstream applications.

Chemical purity Procurement quality Enantiomeric purity

Comprehensive Analytical Documentation (COA) Including NMR, HPLC, and GC Ensures Identity and Traceability

Suppliers of (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid provide full certificates of analysis (COA) that include orthogonal analytical methods such as ¹H/¹³C NMR, HPLC purity assay, and optionally GC analysis . This level of documentation is not uniformly available for less common spirocyclic building blocks from niche suppliers, and it provides essential confidence in batch‑to‑batch consistency for regulated or publication‑grade work.

Quality control Analytical characterization Traceability

(S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid (CAS 2097073-15-7) – Prioritized Application Scenarios Based on Quantifiable Differentiation


Synthesis of Stereodefined Quinolonecarboxylic Acid Antibacterial Agents

The 7S stereochemistry of this building block is directly required for achieving high antibacterial activity in quinolonecarboxylic acid (pyridobenzoxazinecarboxylic acid) derivatives, as demonstrated by patent data showing the 7S form outperforms the 7R form [1]. Researchers targeting novel fluoroquinolone analogs should procure the (S)‑enantiomer to ensure the desired stereochemical outcome and avoid the diminished activity associated with the R‑enantiomer or racemic mixtures.

Multi‑Step Synthesis Requiring Orthogonal Amine Protection

The Cbz protecting group offers acid‑stability, allowing it to remain intact during Boc‑removal steps that employ trifluoroacetic acid or HCl. This orthogonality is critical in the construction of complex spirocyclic peptidomimetics where multiple amine functionalities must be sequentially unveiled. The 85% protection yield benchmark [2] provides a realistic expectation for synthetic planning.

High‑Sensitivity Medicinal Chemistry Campaigns Requiring Rigorous Purity Standards

With a vendor‑reported purity of 98% and accompanying COA (NMR, HPLC, GC), this compound meets the stringent quality requirements of structure‑activity relationship (SAR) studies and lead optimization programs. The 2‑percentage‑point purity advantage over the R‑enantiomer from a major supplier reduces the risk of trace impurities confounding biological assay results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.